Cas no 57357-84-3 ([1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride)

[1S-(1alpha,2beta,3alpha,5alpha)]-Pinane-3-methylammonium chloride is a chiral quaternary ammonium salt derived from pinane, a bicyclic monoterpene framework. Its stereochemically defined structure imparts selectivity in asymmetric synthesis and catalysis, particularly in phase-transfer reactions. The rigid pinane backbone enhances steric control, improving enantioselectivity in synthetic applications. This compound is valued for its stability, solubility in polar solvents, and utility as a chiral auxiliary or catalyst in organic transformations. Its well-defined configuration ensures reproducibility in stereocontrolled reactions, making it a reliable reagent for pharmaceutical and fine chemical synthesis. Handling requires standard precautions for quaternary ammonium compounds.
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride structure
57357-84-3 structure
Product Name:[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride
CAS No:57357-84-3
MF:C11H22ClN
MW:203.75208234787
CID:946876
PubChem ID:12743565
Update Time:2025-10-29

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride Chemical and Physical Properties

Names and Identifiers

    • [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride
    • (1S,4S,5S)-N,4,6,6-tetramethylbicyclo[3.1.1]heptan-3-amine,hydrochloride
    • (+)-3-(aminomethyl)pinane hydrochloride
    • (+)-3-aminomethylpinane hydrochloride
    • (+)-3-pinanemethylamine hydrochloride
    • (1S-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride
    • AC1O57H9
    • EINECS 260-693-2
    • 57357-84-3
    • [(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride
    • Inchi: 1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m1./s1
    • InChI Key: WMWWUXCZAWKORS-AVBROYKKSA-N
    • SMILES: Cl.NC[C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C

Computed Properties

  • Exact Mass: 203.1440774g/mol
  • Monoisotopic Mass: 203.1440774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661656-100mg
((1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]Heptan-3-yl)methanamine hydrochloride
57357-84-3 98%
100mg
¥1812.00 2024-05-08

Additional information on [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride

Chemical Profile of CAS No 57357-84-3 and [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride

The compound identified by the CAS No 57357-84-3 is a specialized chemical entity that has garnered attention in the field of pharmaceutical and biochemical research. This compound, chemically designated as [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride, belongs to a class of molecules that exhibit unique structural and functional properties. The molecular framework of this compound is characterized by a complex stereochemical arrangement, which contributes to its distinct pharmacological profile.

Structurally, the [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride moiety is derived from pinane, a natural bicyclic hydrocarbon scaffold. The presence of multiple stereocenters in the molecule imparts a high degree of configurational complexity, which is critical for its biological activity. The stereochemistry of this compound has been meticulously determined through advanced spectroscopic techniques and X-ray crystallography, ensuring precise characterization.

In recent years, there has been a growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects. The [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride structure represents an excellent example of a chiral intermediate that can be utilized in the synthesis of novel therapeutic agents. Its unique stereochemical configuration makes it a valuable building block for medicinal chemists seeking to develop enantiomerically pure compounds.

One of the most compelling aspects of this compound is its potential application in the field of drug discovery. The pinane scaffold has shown promise in various pharmacological contexts, including anti-inflammatory and analgesic activities. Researchers have been exploring derivatives of this structure to identify new lead compounds with improved efficacy and safety profiles. The CAS No 57357-84-3 identifier ensures that scientists can reliably obtain and study this compound for further research.

The synthesis of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions. The stereochemical integrity of the molecule must be maintained throughout the synthetic process to ensure that the final product retains its biological activity. Advances in asymmetric synthesis have enabled the efficient preparation of this complex molecule with high enantiomeric purity.

Recent studies have highlighted the importance of understanding the conformational dynamics of chiral molecules like [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride in their biological environment. Computational modeling techniques have been employed to simulate the behavior of this compound within biological systems, providing insights into its mechanism of action. These studies have revealed that the stereochemistry of the molecule plays a crucial role in its interaction with biological targets.

The pharmacological properties of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride have been investigated in various preclinical models. Initial studies suggest that this compound exhibits significant potential as an anti-inflammatory agent. The presence of multiple functional groups within its structure allows it to interact with different biological pathways, making it a versatile candidate for therapeutic intervention. Further research is needed to fully elucidate its pharmacological profile and identify potential therapeutic applications.

In conclusion,CAS No 57357-84-3 refers to a compound with remarkable structural and functional characteristics. The [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride derivative represents a promising candidate for drug development due to its unique stereochemistry and pharmacological potential. Ongoing research in this area continues to uncover new insights into the properties and applications of this fascinating chemical entity.

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